6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPVHYJGCMWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972321 | |
| Record name | 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-10-1 | |
| Record name | 6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting from simpler organic precursors. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at the 3-position undergoes selective reduction to form amine derivatives. Catalytic hydrogenation or metal hydride-based methods are effective:
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Catalytic hydrogenation :
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Metal hydride reduction :
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen participates in substitution reactions with nucleophiles under basic conditions:
Electrophilic Aromatic Substitution
The electron-rich 2-methoxyphenyl ring undergoes regioselective electrophilic substitution:
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Nitration :
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Halogenation :
Hydrolysis of Sulfonamide
Cleavage of the sulfonamide bond occurs under strongly acidic or reductive conditions:
Complexation with Metals
The sulfonamide and nitro groups coordinate transition metals, enabling catalytic applications:
-
Copper complexes :
Biological Activity Modulation
Structural analogs exhibit pharmacological properties through targ
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thienoquinoline derivatives exhibit notable antimicrobial properties. A study demonstrated that 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing anticancer agents. The structural features of thienoquinolines are thought to contribute to their ability to interact with DNA and inhibit cancer cell proliferation .
Organic Synthesis
Building Block for Complex Molecules
6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties. This application is particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific functional groups are required for activity .
Catalytic Applications
The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in promoting reactions such as cycloadditions and cross-coupling reactions. This catalytic property enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry .
Material Science
Polymer Development
In material science, derivatives of thienoquinoline have been utilized in the development of conductive polymers. These materials show promise in electronic applications due to their favorable electrical properties. The incorporation of 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline into polymer matrices can enhance conductivity and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism by which 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[3,2-c]quinoline Derivatives
- Alkyl Thieno[3,2-c]quinoline-2-carboxylates (e.g., methyl 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates): Key Features: These derivatives incorporate aryl or alkenyl groups via Suzuki-Miyaura cross-coupling, enhancing cytotoxicity against cancer cells. Biological Activity: Exhibited dose- and time-dependent inhibition of MCF-7 breast cancer cells, with LC₅₀ values comparable to nocodazole (a microtubule-targeting drug) .
- Polycondensed Tricyclic Thieno[3,2-c]quinolines (Compounds 6a–e and 7a–e): Key Features: These feature extended aromatic systems and substituents like halogens or methoxy groups. Biological Activity: Demonstrated high DRUDIT Affinity Scores (DAS) against RET kinase, a target in medullary thyroid cancer .
Indolo[3,2-c]quinoline Derivatives
- 5-Ethyl-5H-indolo[3,2-c]quinoline and N-11 Methylated Analogues: Key Features: A nitrogen-containing indole ring fused to quinoline. Biological Activity: Showed cytotoxicity against leukemia (MV4-11), lung (A549), and colon (HCT116) cancer cells. N-11 methylation increased potency by ~3-fold . Comparison: The thiophene ring in the target compound may enhance π-stacking interactions compared to indole, while the methoxy group improves solubility.
Pyrano[3,2-c]quinoline Derivatives
- 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione Metal Complexes: Key Features: Oxygen-containing pyran ring with chelating sites for metals (Fe³⁺, Co²⁺, Cu²⁺). Biological Activity: Exhibited antibacterial, antifungal, and antioxidant activities via radical scavenging and enzyme inhibition . Comparison: The sulfur atom in thieno[3,2-c]quinoline may confer stronger electron-withdrawing effects, influencing redox properties differently from pyrano analogues.
Substituent Effects on Bioactivity
Mechanistic and Pharmacological Differences
- Kinase Inhibition: Thieno[3,2-c]quinolines (e.g., target compound) often target RET or PDGF-RTK kinases via hydrophobic and hydrogen-bonding interactions , whereas indoloquinolines may intercalate DNA .
- Solubility and Bioavailability: Methoxy and methyl groups in the target compound balance lipophilicity and solubility, contrasting with pyrano derivatives, which rely on polar keto groups .
Biological Activity
6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline (MDTQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes the available research findings on the biological activity of MDTQ, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15NOS
- Molecular Weight : 245.34 g/mol
- InChI Key : InChI=1/C14H15NOS/c1-8(2)12-11(15)6-10(17-12)7-5-9(16)4-3/h5-7H,3-4H2,1-2H3
Biological Activity Overview
MDTQ has shown promising results in various studies for its anticancer properties. The following sections detail specific biological activities and mechanisms identified in recent research.
Anticancer Activity
MDTQ has been investigated for its cytotoxic effects against several cancer cell lines. Notably:
- Cell Proliferation Inhibition : Studies indicate that MDTQ significantly inhibits the proliferation of colorectal cancer cell lines HCT116 and Caco-2. The compound effectively blocks the cell cycle at the G2/M phase, leading to reduced cell viability and inducing apoptosis .
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Mechanism of Action :
- Cell Cycle Arrest : MDTQ induces cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell division. This was evidenced by flow cytometry analyses showing increased accumulation of cells in this phase after treatment with MDTQ .
- Apoptosis Induction : The compound triggers apoptosis through pathways involving mitochondrial membrane potential disruption and activation of caspases—proteins that play essential roles in programmed cell death .
Case Studies and Experimental Findings
Several studies have explored the biological effects of MDTQ:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT116 | 11.27 | Inhibition of PI3K/AKT/mTOR signaling pathway |
| Study 2 | Caco-2 | >100 | Induces apoptosis via mitochondrial disruption |
| Study 3 | HIEC (Human Intestinal Epithelial Cells) | >100 | Low cytotoxicity compared to cancer cells |
Research Findings
Recent investigations into MDTQ's biological activity have yielded significant insights:
- Cytotoxicity Studies : MDTQ demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal human intestinal epithelial cells (HIEC). This selectivity is crucial for developing effective cancer therapies that spare healthy tissues .
- Signaling Pathway Inhibition : The compound has been shown to inhibit key signaling pathways associated with cancer progression, particularly the PI3K/AKT/mTOR pathway. This inhibition contributes to its antiproliferative effects and potential as a therapeutic agent against various cancers .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at C6) and dihydrothieno ring conformation .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 309 for dichloro derivatives) and isotopic patterns for halogenated analogs .
- HPLC-PDA : Quantifies purity and detects byproducts from incomplete cyclization or cross-coupling .
What strategies can resolve contradictions in reported biological activities of thienoquinoline derivatives?
Advanced Research Question
Discrepancies in cytotoxicity or enzyme inhibition data often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. A549) or incubation times .
- Solubility limitations : Use of DMSO carriers may artifactually reduce activity in hydrophobic analogs.
- Metabolic stability : Liver microsome studies can identify rapid degradation pathways conflicting with in vitro results .
How do substituent modifications at the 2- and 4-positions influence the compound’s pharmacological profile?
Q. Structure-Activity Relationship (SAR) Focus
- Methyl groups at C2/C4 : Enhance lipophilicity, improving blood-brain barrier penetration but potentially increasing off-target toxicity .
- Methoxy vs. hydroxy groups : Methoxy at C6 increases metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
- Electron-withdrawing substituents (e.g., nitro): Improve DNA intercalation but may reduce solubility .
What mechanistic insights explain the compound’s interaction with G-quadruplex (G4) DNA structures?
Mechanistic Research Question
The planar thienoquinoline core facilitates π-π stacking with G4 telomeric sequences, stabilizing the quadruplex and inhibiting telomerase activity. Side chains (e.g., aminopropyl) enhance binding via electrostatic interactions with phosphate backbones. Fluorescence resonance energy transfer (FRET) assays quantify stabilization by measuring ∆T (melting temperature shift) .
How can researchers design experiments to assess the compound’s cytotoxicity while minimizing false positives?
Q. Methodological Guidance
- Dose-response curves : Use IC values across multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .
- Counter-screens : Include non-cancerous cell lines (e.g., HEK293) to evaluate selectivity.
- Mitochondrial toxicity assays (e.g., MTT): Differentiate apoptosis from metabolic inhibition .
What analytical approaches validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound via UPLC .
How do steric and electronic effects govern regioselectivity in heteroannulation reactions?
Q. Mechanistic/Experimental Design Focus
- Steric effects : Bulky substituents at C2/C4 direct nucleophilic attack to less hindered positions (e.g., C3 over C5) .
- Electronic effects : Electron-deficient quinoline rings favor nucleophilic substitution at electron-poor sites, validated by Hammett σ correlations .
What methodologies address low yields in photochemical synthesis pathways?
Advanced Research Question
- Wavelength optimization : UV-Vis spectroscopy identifies optimal λ for photoactivation (e.g., 300–350 nm for aryl azide cyclization) .
- Flow photoreactors : Improve light penetration and reduce side reactions (e.g., dimerization) compared to batch systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
